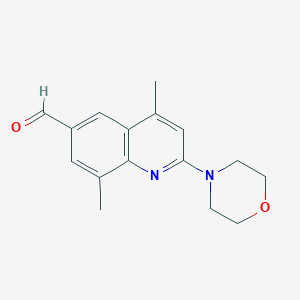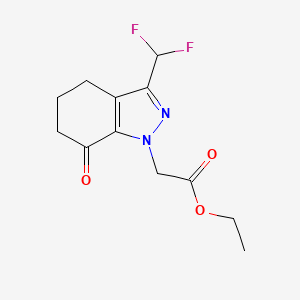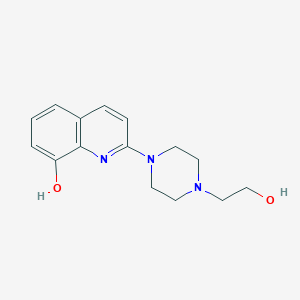![molecular formula C15H14ClNO2 B11850052 N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid ist eine organische Verbindung, die zur Klasse der Acetamide gehört. Diese Verbindung ist durch das Vorhandensein einer Chlorphenylgruppe, einer Hydroxyphenylgruppe und einer Acetamidgruppe gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit 2-Hydroxybenzylamin unter Bildung einer intermediären Schiff-Base. Dieser Zwischenstoff wird dann mit einem geeigneten Reduktionsmittel, wie z. B. Natriumborhydrid, reduziert, um die gewünschte Verbindung zu erhalten. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid einen kontinuierlichen Fließprozess beinhalten, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur und Druck gewährleisten eine gleichbleibende Produktqualität.
Chemische Reaktionsanalyse
Reaktionstypen
N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihrem entsprechenden Amin reduziert werden.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung eines Carbonyl-Derivats.
Reduktion: Bildung des entsprechenden Amins.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird als potenzieller therapeutischer Wirkstoff erforscht, da er die Fähigkeit besitzt, mit spezifischen biologischen Zielstrukturen zu interagieren.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid beinhaltet seine Interaktion mit molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und somit Antikrebsaktivität zeigen.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Chlorphenyl)acetamid: Fehlt die Hydroxyphenylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
N-(2-Hydroxyphenyl)acetamid: Fehlt die Chlorphenylgruppe, was zu Variationen in der Reaktivität und den Anwendungen führt.
N-(4-Bromphenyl)acetamid:
Einzigartigkeit
N-[[3-(4-Chlorphenyl)-2-hydroxyphenyl]methyl]acetamid ist einzigartig aufgrund des Vorhandenseins sowohl von Chlorphenyl- als auch von Hydroxyphenylgruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination funktioneller Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10(18)17-9-12-3-2-4-14(15(12)19)11-5-7-13(16)8-6-11/h2-8,19H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
SJWIQCNLGCEXHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)



![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

